molecular formula C9H14O5 B13189544 Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13189544
M. Wt: 202.20 g/mol
InChI Key: JZKZKYVMNAPCNG-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C9H14O5 and a molecular weight of 202.20 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a trioxaspiro ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-100°C)

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-1,5,8-trioxaspiro[26]nonane-2-carboxylate is unique due to its specific methyl substitution, which can influence its reactivity and interactions compared to its analogs

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C9H14O5/c1-8(7(10)11-2)9(14-8)5-12-3-4-13-6-9/h3-6H2,1-2H3

InChI Key

JZKZKYVMNAPCNG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)COCCOC2)C(=O)OC

Origin of Product

United States

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